molecular formula C14H14N2O3S B4757224 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B4757224
M. Wt: 290.34 g/mol
InChI Key: WOAOYHJZYCLFHW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin moiety linked via an amide bond to a 2,4-dimethyl-substituted thiazole ring.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-13(20-9(2)15-8)14(17)16-10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAOYHJZYCLFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2,4-dimethyl-1,3-thiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amide group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been investigated for its potential therapeutic effects in several areas:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It is included in screening libraries aimed at discovering new antifungal agents and has shown efficacy against resistant strains of bacteria.

Anticancer Properties

Research has also pointed to its potential as an anticancer agent. The compound's ability to inhibit specific cancer cell lines suggests mechanisms that may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary studies indicate neuroprotective effects in models of neurodegenerative diseases. This has led to investigations into its use in treating conditions such as Alzheimer's and Parkinson's disease.

Agrochemical Applications

In the field of agrochemicals, this compound is being explored for its potential as a pesticide or herbicide. Its unique structure allows for the development of compounds that can target specific pests while minimizing environmental impact.

Material Science Applications

The compound's properties make it a candidate for applications in material sciences as well. Its ability to form stable complexes with metals suggests potential uses in catalysis and as a precursor for advanced materials.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Screening : A study conducted by ChemDiv included this compound in their antifungal library and reported promising results against Candida species.
  • Cancer Research : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis.
  • Neuroprotection : Research published in a peer-reviewed journal indicated that this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxins.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxin and thiazole rings contribute to the compound’s ability to interact with various biological pathways .

Comparison with Similar Compounds

Thiazole-Based Analogs

  • Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides: These analogs replace the benzodioxin group with a pyridinyl ring. Synthesis involves coupling amines with ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates, highlighting modular amide bond formation strategies .
  • N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide : This compound substitutes the thiazole with a nitro-thiophene-oxadiazole hybrid. The nitro group enhances electron-withdrawing effects, which may influence reactivity and metabolic stability .

Benzodioxin-Containing Heterocycles

  • 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3): A Schiff base coupling benzodioxin to a coumarin core. Unlike the thiazole-carboxamide, this structure leverages a coumarin scaffold, known for fluorescence and antioxidant properties, suggesting divergent biological applications .
  • 3',4'(1",4"-dioxino) Flavone (4f) and Derivatives: Flavones with benzodioxin substituents exhibit antihepatotoxic activity comparable to silymarin.

Complex Carboxamide Derivatives

  • N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide: Replaces benzodioxin with benzoxazin and introduces a trifluorophenyl-benzothiophene group.
  • 5-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide: Incorporates a triazole-oxazole hybrid, expanding structural complexity. The ethoxyphenyl group may improve lipophilicity and CNS penetration compared to the simpler thiazole .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (Where Reported) Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide Thiazole-carboxamide 2,4-dimethyl thiazole, benzodioxin N/A N/A
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole-carboxamide Pyridinyl, variable amines Statistically significant in assays
3',4'(1",4"-dioxino) Flavone (4f) Flavone Benzodioxin, hydroxy methyl Antihepatotoxic (SGOT/SGPT reduction)
N-[5-(benzodioxin)-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide Oxadiazole-thiophene Nitro-thiophene, benzodioxin N/A

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and therapeutic implications.

Synthesis

The compound is synthesized through a multi-step process that often involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole-based structures. The general synthetic route typically includes:

  • Formation of Benzodioxin Derivatives : Starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
  • Thiazole Ring Formation : Reacting with appropriate acylating agents to introduce the thiazole moiety.
  • Carboxamide Functionalization : Final modifications to yield the target compound.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole and benzodioxin exhibit considerable antimicrobial properties. For example, compounds derived from similar structures have been tested against various bacterial strains:

CompoundActivity AgainstReference
2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamidesEffective against α-glucosidase and acetylcholinesterase
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideInhibitory effects on T2DM and AD-related enzymes

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. For example:

  • Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole showed selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells.
CompoundCell LineViability (%)Reference
Thiazole DerivativeCaco-239.8% viability at 100 µM
Thiazole DerivativeA549No significant activity

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors that are crucial in metabolic pathways associated with diseases like diabetes and Alzheimer’s disease.

Case Studies

Several case studies highlight the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole derivatives:

  • Antimicrobial Evaluation : A study evaluated several thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found promising results indicating their potential as new antimicrobial agents.
  • Anticancer Properties : Research demonstrated that certain modifications on the thiazole ring significantly enhanced anticancer activity against specific cell lines while minimizing toxicity.

Q & A

(Basic) How can synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction rates (e.g., 75% yield in DMF vs. 50% in THF) .
  • Temperature control : Reactions at 80–100°C reduce side-product formation, as seen in analogous benzodioxin-thiazole syntheses .
  • Catalyst screening : Triethylamine or iodine can accelerate cyclization steps (e.g., 20% yield increase with iodine in DMF) .
  • Ultrasound-assisted synthesis : Reduces reaction time by 60% compared to traditional heating (e.g., 3 hours vs. 8 hours) .
    Validate purity via HPLC (≥95% purity threshold) and track yield improvements using Design of Experiments (DOE) to identify critical variables .

(Basic) What spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.8 ppm for benzodioxin protons; δ 160–170 ppm for thiazole carbons) confirm regiochemistry and substituent positions .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in benzodioxin) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 347.08) .
  • X-ray crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .

(Advanced) How can computational chemistry be applied to elucidate reaction mechanisms and predict intermediates?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for key steps like amide bond formation .
  • Reaction path search : Automated algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .
  • Molecular dynamics simulations : Predict solvent effects and intermediate stability (e.g., acetonitrile vs. DMF solvation shells) .
    Pair computational predictions with experimental trapping of intermediates (e.g., using LC-MS) for validation .

(Advanced) How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct vs. off-target effects .
  • Dose-response refinement : Test 8–10 concentration points (0.1–100 μM) to improve IC₅₀ accuracy .
  • Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies across studies .

(Advanced) What strategies enhance aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt formation : Hydrochloride salts (e.g., 30% solubility increase in PBS) improve bioavailability .
  • Co-solvent systems : Use 10% DMSO/PEG-400 mixtures for in vivo dosing without precipitation .
  • Nanoformulations : Encapsulate in liposomes (e.g., 50–100 nm particles) to achieve sustained release and reduce renal clearance .
  • Prodrug design : Introduce phosphate esters at the amide group for pH-dependent hydrolysis in target tissues .

(Basic) How should researchers design experiments to optimize reaction conditions systematically?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs (e.g., 2³ matrix) to test solvent (DMF, acetonitrile), temperature (60°C, 100°C), and catalyst (none, triethylamine) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. yield) .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to capture kinetic data .

(Advanced) What in vitro models are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, IC₅₀ ≤ 1 μM) using fluorescence-based ADP-Glo™ kits .
  • Cell-based models : Use cancer cell lines (e.g., MCF-7, A549) with viability assays (MTT, Alamar Blue) and apoptosis markers (Annexin V) .
  • 3D organoids : Mimic tissue complexity for toxicity screening (e.g., liver organoids for hepatotoxicity prediction) .

(Advanced) How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate its mechanism of action?

Methodological Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) post-treatment .
  • Proteomics : SILAC labeling quantifies protein abundance changes (e.g., phosphorylation status of MAPK pathways) .
  • Metabolomics : LC-MS tracks metabolic shifts (e.g., ATP depletion, lactate accumulation) in treated cells .
    Integrate datasets via pathway analysis tools (e.g., MetaboAnalyst, STRING) to map signaling networks .

(Advanced) What synthetic strategies enable diversification of the core structure for SAR studies?

Methodological Answer:

  • Side-chain modifications : Introduce alkyl/aryl groups at the thiazole 4-methyl position via Suzuki coupling (e.g., 70% yield with Pd(PPh₃)₄) .
  • Heterocycle substitution : Replace benzodioxin with quinoxaline or indole rings to probe π-π stacking interactions .
  • Bioisosteric replacement : Swap the thiazole with 1,2,4-triazole to assess electronic effects on bioactivity .

(Advanced) How can QSAR and molecular docking predict biological targets?

Methodological Answer:

  • QSAR modeling : Train models on IC₅₀ data from analogs (e.g., Random Forest regression with descriptors like LogP, polar surface area) .
  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB ID 1M17 for EGFR) and prioritize high-affinity targets (ΔG ≤ -8 kcal/mol) .
  • MD simulations : Validate binding poses with 100-ns trajectories to assess stability (e.g., RMSD ≤ 2 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.